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Compound of Interest

Compound Name:
Benzotriazol-1-yl-(2-

iodophenyl)methanone

Cat. No.: B359038 Get Quote

A comprehensive search for experimental spectroscopic data (NMR, IR, Mass Spectrometry)

and detailed synthesis protocols for the specific compound Benzotriazol-1-yl-(2-
iodophenyl)methanone did not yield specific results for this exact molecule. The required

quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, as well as established

experimental procedures for its synthesis and analysis, are not available in the public domain

through the conducted searches.

While data exists for structurally related compounds—such as other substituted benzotriazole

methanones or different N-acylbenzotriazoles—this information cannot be reliably extrapolated

to the 2-iodo-substituted variant. The electronic and steric effects of the iodine atom at the

ortho position of the phenyl ring would induce unique shifts and patterns in all spectroscopic

analyses, making a direct comparison with other analogues inaccurate for a technical guide

aimed at researchers.

To provide a framework for future analysis, should the data become available, this guide

outlines the expected spectroscopic features and the methodologies that would be employed

for characterization.

Predicted Molecular Structure and Key Features
The fundamental structure consists of a benzotriazole ring linked via a carbonyl group to a 2-

iodophenyl ring. The analysis would focus on confirming the connectivity and the specific

substitution patterns on both aromatic systems.
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Caption: Molecular components of the target compound.

Anticipated Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton spectrum is expected to show distinct multiplets in the aromatic region

(approx. 7.0-8.5 ppm). The four protons of the benzotriazole ring and the four protons of the

2-iodophenyl ring would likely overlap, requiring 2D NMR techniques (like COSY) for

unambiguous assignment. The ortho-position of the iodine atom would significantly influence

the chemical shifts of the adjacent protons on the phenyl ring.

¹³C NMR: The carbon spectrum would be characterized by a downfield signal for the

carbonyl carbon (approx. 165-175 ppm). The carbon atom bearing the iodine (C-I) would

show a signal at a characteristic chemical shift, typically shielded compared to an

unsubstituted carbon. The remaining aromatic carbons would appear in the 110-150 ppm

range.

Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong, sharp absorption band corresponding to the

carbonyl (C=O) stretching vibration, expected in the range of 1680-1720 cm⁻¹. Other key

signals would include C=C stretching for the aromatic rings (approx. 1450-1600 cm⁻¹) and C-N

stretching vibrations.

Mass Spectrometry (MS)
Mass spectrometry would be crucial for confirming the molecular weight. The exact mass of the

molecular ion peak would be sought. A characteristic isotopic pattern would be expected due to

the presence of iodine (¹²⁷I), which is monoisotopic. Fragmentation analysis would likely show

cleavage at the C-N bond (acyl-nitroxyl) and the bond between the carbonyl carbon and the

iodophenyl ring.

Experimental Protocols
General Synthesis Protocol
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The synthesis of N-acylbenzotriazoles is typically achieved by reacting a carboxylic acid with

1H-benzotriazole. For the target compound, this would involve the reaction of 2-iodobenzoic

acid with 1H-benzotriazole in the presence of a coupling agent or after conversion of the

carboxylic acid to a more reactive species like an acyl chloride.
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Caption: General synthetic workflow for the target compound.
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Spectroscopic Analysis Workflow
A standard workflow for structural elucidation combines multiple spectroscopic techniques to

build a complete picture of the molecule.
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Caption: Integrated workflow for spectroscopic characterization.

This document serves as a template for what a comprehensive technical guide would entail.

Researchers and drug development professionals are advised to seek out primary literature or

perform their own synthesis and analysis to obtain the specific data required for Benzotriazol-
1-yl-(2-iodophenyl)methanone.

To cite this document: BenchChem. [Spectroscopic Data for Benzotriazol-1-yl-(2-
iodophenyl)methanone Currently Unavailable]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b359038#spectroscopic-data-nmr-ir-mass-spec-of-
benzotriazol-1-yl-2-iodophenyl-methanone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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